![molecular formula C16H11F3N4O2 B2635972 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole CAS No. 339016-00-1](/img/structure/B2635972.png)

3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

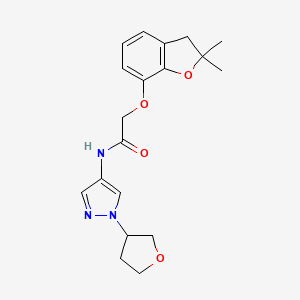

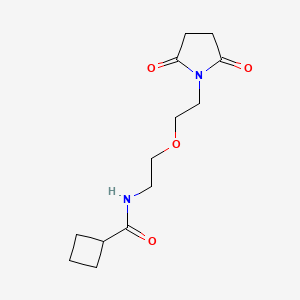

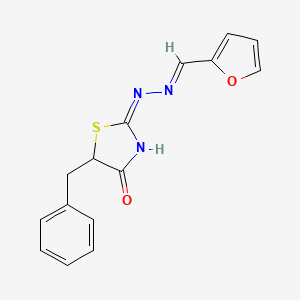

The compound “3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole” has a CAS Number of 339016-00-1 . It has a molecular weight of 348.28 and its IUPAC name is 1H-indole-3-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available data.Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- Studies have demonstrated the reactions of indoles with nitrogen dioxide and nitrous acid in aprotic solvents, leading mainly to the formation of isonitroso and nitroso indole derivatives. This research offers insights into the chemical behavior and potential synthetic applications of indole derivatives in creating various bioactive molecules (Astolfi et al., 2006).

Biological Activity

- Indole derivatives have been designed and synthesized to study their activity on HIV-1 Reverse Transcriptase, showcasing the potential of such compounds in antiviral research. These findings highlight the role of indole-based molecules in developing therapeutic agents against viruses (Meleddu et al., 2016).

- Another study focused on the synthesis of novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming at eco-friendly fungicides and bactericides. This research underscores the versatility of indole derivatives in generating compounds with significant antimicrobial activity (Singh & Nagpal, 2005).

Antiproliferative and Antioxidant Potential

- The antiproliferative and antioxidant potential of new biphenyl-derived Schiff bases from indole have been evaluated, indicating their significant cytotoxic activity against tumor cell lines. Such studies are critical in cancer research, showing the application of indole derivatives in designing molecules with potential anticancer properties (Tan et al., 2019).

Mechanistic Insights into Chemical Reactions

- Research on the nitrosation of indoles in dilute acid has provided mechanistic insights into the formation of nitroso-products, contributing to our understanding of electrophilic substitution reactions in heterocyclic chemistry and the synthesis of novel indole derivatives (Challis & Lawson, 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMANAJASCSHKO-ZVBGSRNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)

![N-cyclohexyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635901.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2635903.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2635910.png)